3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 2098102-99-7
VCID: VC3122882
InChI: InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3
SMILES: CCOCC1CCN(CC1)C(=O)CC#N
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

CAS No.: 2098102-99-7

Cat. No.: VC3122882

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile - 2098102-99-7

Specification

CAS No. 2098102-99-7
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name 3-[4-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3
Standard InChI Key XYHOFCPPIJPPKB-UHFFFAOYSA-N
SMILES CCOCC1CCN(CC1)C(=O)CC#N
Canonical SMILES CCOCC1CCN(CC1)C(=O)CC#N

Introduction

Potential Applications

Compounds with similar structural motifs are commonly investigated for:

  • Pharmaceutical Development: Piperidine derivatives are widely studied for their pharmacological activities, including as intermediates in drug synthesis.

  • Catalysis: Nitrile-containing compounds may serve as ligands or intermediates in catalytic reactions.

  • Material Science: Functionalized piperidines can be used in polymer chemistry or as precursors for advanced materials.

Synthesis

While specific synthesis protocols for this compound are unavailable, the following general steps might apply:

  • Starting Materials: The synthesis likely begins with piperidine derivatives and ethoxymethylating agents.

  • Functional Group Introduction: The nitrile group can be introduced using cyanation reactions, such as nucleophilic substitution with cyanide salts.

  • Ketone Formation: The ketone moiety is typically introduced via oxidation or acylation reactions.

Characterization Techniques

To confirm the structure and purity of such a compound, researchers would typically use:

  • Nuclear Magnetic Resonance (NMR): To identify the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To detect functional groups like nitriles (characteristic C≡N stretch around 2200 cm⁻¹).

  • X-ray Crystallography: If crystalline, this technique provides definitive structural information.

Biological Evaluation

If intended for pharmaceutical use, biological assays would assess:

  • Binding affinity to target proteins.

  • Cytotoxicity against cell lines.

  • Pharmacokinetics (absorption, distribution, metabolism, excretion).

Data Table Example

PropertyExpected Value/RangeMethodology
Molecular FormulaC₁₀H₁₈N₂O₂Calculated
Molecular Weight~198 g/molMass Spectrometry
Melting PointTBDDifferential Scanning Calorimetry (DSC)
SolubilityPolar solvents (e.g., ethanol)Experimental
IR Absorption (C≡N)~2200 cm⁻¹Infrared Spectroscopy

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